![molecular formula C8H19N3 B2458572 [(S)-1-(2-氨基乙基)-吡咯烷-3-基]-二甲基-胺 CAS No. 1241386-50-4](/img/structure/B2458572.png)

[(S)-1-(2-氨基乙基)-吡咯烷-3-基]-二甲基-胺

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

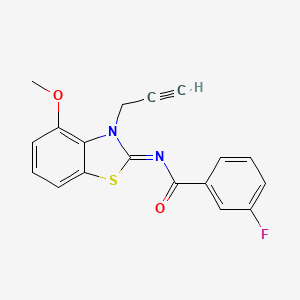

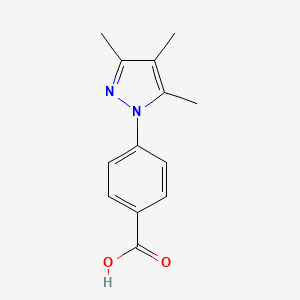

The compound [(S)-1-(2-Amino-ethyl)-pyrrolidin-3-yl]-dimethyl-amine is a type of amine, which is an organic compound that contains a nitrogen atom . It has a pyrrolidine ring, which is a five-membered saturated ring with one nitrogen atom . The compound also contains an aminoethyl group and two methyl groups attached to the nitrogen atom .

Synthesis Analysis

The synthesis of similar compounds often involves the use of cyclic or acyclic precursors . For instance, the synthesis of certain derivatives starts with(2S)-1-(chloroacetyl)pyrrolidine-2-carbonitrile, which can be obtained from S-proline via a chloroacetylation, followed by an amidation of its carboxylate group and a final dehydration . Molecular Structure Analysis

The molecular structure of[(S)-1-(2-Amino-ethyl)-pyrrolidin-3-yl]-dimethyl-amine includes a pyrrolidine ring, which is a five-membered ring with one nitrogen atom . The structure also includes an aminoethyl group and two methyl groups attached to the nitrogen atom . The pyrrolidine ring contributes to the stereochemistry of the molecule and allows for efficient exploration of the pharmacophore space due to sp3-hybridization .

作用机制

[(S)-1-(2-Amino-ethyl)-pyrrolidin-3-yl]-dimethyl-amine acts as a selective agonist for the α7nAChR, which is a ligand-gated ion channel that is widely expressed in the brain and other tissues. Activation of the α7nAChR leads to the influx of calcium ions, which can trigger various downstream signaling pathways. [(S)-1-(2-Amino-ethyl)-pyrrolidin-3-yl]-dimethyl-amine has been shown to enhance the activity of the α7nAChR, leading to improved cognitive function and memory.

Biochemical and Physiological Effects:

In addition to its effects on cognitive function and memory, [(S)-1-(2-Amino-ethyl)-pyrrolidin-3-yl]-dimethyl-amine has been shown to have other biochemical and physiological effects. For example, [(S)-1-(2-Amino-ethyl)-pyrrolidin-3-yl]-dimethyl-amine has been shown to reduce the production of pro-inflammatory cytokines, such as TNF-α and IL-6, in animal models of inflammation. [(S)-1-(2-Amino-ethyl)-pyrrolidin-3-yl]-dimethyl-amine has also been shown to increase the expression of neurotrophic factors, such as brain-derived neurotrophic factor (BDNF), which are important for the growth and survival of neurons.

实验室实验的优点和局限性

One of the main advantages of [(S)-1-(2-Amino-ethyl)-pyrrolidin-3-yl]-dimethyl-amine is its selectivity for the α7nAChR, which allows for more targeted effects compared to non-selective cholinergic agonists. Additionally, [(S)-1-(2-Amino-ethyl)-pyrrolidin-3-yl]-dimethyl-amine has been shown to have good bioavailability and pharmacokinetic properties, making it a promising candidate for further development as a therapeutic agent. However, one limitation of [(S)-1-(2-Amino-ethyl)-pyrrolidin-3-yl]-dimethyl-amine is its relatively short half-life, which may limit its effectiveness in some applications.

未来方向

There are several potential future directions for research on [(S)-1-(2-Amino-ethyl)-pyrrolidin-3-yl]-dimethyl-amine. One area of interest is the development of [(S)-1-(2-Amino-ethyl)-pyrrolidin-3-yl]-dimethyl-amine as a therapeutic agent for Alzheimer's disease and other cognitive disorders. Additionally, further research is needed to fully understand the mechanisms underlying the anti-inflammatory effects of [(S)-1-(2-Amino-ethyl)-pyrrolidin-3-yl]-dimethyl-amine and its potential applications in the treatment of inflammatory diseases. Finally, there is potential for the development of novel compounds based on the structure of [(S)-1-(2-Amino-ethyl)-pyrrolidin-3-yl]-dimethyl-amine that may have improved pharmacokinetic properties and therapeutic efficacy.

合成方法

The synthesis of [(S)-1-(2-Amino-ethyl)-pyrrolidin-3-yl]-dimethyl-amine involves the reaction of (S)-3-pyrrolidinol with 2-bromoethylamine hydrobromide, followed by the reaction of the resulting product with dimethylamine. The final product is obtained after purification by column chromatography. This method has been optimized to produce high yields of pure [(S)-1-(2-Amino-ethyl)-pyrrolidin-3-yl]-dimethyl-amine.

科学研究应用

- 研究人员探索了S-(2-氨基乙基)异硫脲二氢溴化物的抗病毒潜力。例如:

- S-(2-氨基乙基)异硫脲二氢溴化物已被研究作为选择性iNOS抑制剂。 它作用于精氨酸结合位点,可能调节一氧化氮的产生 .

- 该化合物已被用于氮掺杂石墨烯的功能化。 虽然它已因商业原因被撤出销售,但它在这方面的潜在应用值得注意 .

- 虽然与S-(2-氨基乙基)异硫脲二氢溴化物没有直接关系,但多孔离子液体的更广泛领域在催化、吸附、传感和驱动方面表现出希望。 虽然仍处于起步阶段,但这一研究方向具有巨大潜力 .

- 该化合物中存在的吲哚骨架,在重要的合成药物分子中被发现。 它的多种生物活性包括抗病毒、抗炎、抗癌、抗氧化和抗菌作用 .

- S-(2-氨基乙基)异硫脲二氢溴化物是一种结晶化合物,熔点为190°C至192°C。它无味,分子量为281.01 g/mol。 化学式为C3H11Br2N3S .

抗病毒活性

一氧化氮合酶(iNOS)抑制

石墨烯功能化

多孔离子液体

生物学和临床意义

化学性质

属性

IUPAC Name |

(3S)-1-(2-aminoethyl)-N,N-dimethylpyrrolidin-3-amine |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H19N3/c1-10(2)8-3-5-11(7-8)6-4-9/h8H,3-7,9H2,1-2H3/t8-/m0/s1 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CRBJHGQBKRQFJS-QMMMGPOBSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)C1CCN(C1)CCN |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CN(C)[C@H]1CCN(C1)CCN |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H19N3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

157.26 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![ethyl 5-{2-[2-(diethylamino)-2-oxoacetyl]-1H-pyrrol-1-yl}-1-phenyl-1H-pyrazole-4-carboxylate](/img/structure/B2458490.png)

![N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-2-(5-(3-methoxyphenyl)isoxazol-3-yl)acetamide](/img/structure/B2458491.png)

![6-chloro-4-[(4-chlorophenyl)sulfonyl]-3,4-dihydro-2H-1,4-benzoxazine-2-carboxylic acid](/img/structure/B2458497.png)

![[3-(5-Fluoro-2-methylphenyl)-1-bicyclo[1.1.1]pentanyl]hydrazine](/img/structure/B2458498.png)

![2-((2-oxo-5-(3-(p-tolyl)-1,2,4-oxadiazol-5-yl)pyridin-1(2H)-yl)methyl)-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B2458503.png)

![Ethyl 4-[7-[2-(1,3-benzothiazol-2-ylsulfanyl)ethyl]-1,3-dimethyl-2,6-dioxopurin-8-yl]piperazine-1-carboxylate](/img/structure/B2458505.png)

![Potassium;(2,2-difluoro-7,10-dioxadispiro[2.2.46.23]dodecan-1-yl)-trifluoroboranuide](/img/structure/B2458511.png)